molecular formula C11H10Cl2O4 B579626 5,7-Dichloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one CAS No. 15815-78-8

5,7-Dichloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one

Cat. No.: B579626
CAS No.: 15815-78-8
M. Wt: 277.097
InChI Key: NPPAOLWCWIVEBL-UHFFFAOYSA-N
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Description

5,7-Dichloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one is a chlorinated isocoumarin derivative. This compound is known for its unique chemical structure, which includes two chlorine atoms, a hydroxyl group, a methoxy group, and a methyl group attached to a benzopyran ring. It has a molecular formula of C11H10Cl2O4 and a molecular weight of 277.1 g/mol .

Preparation Methods

The synthesis of 5,7-Dichloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one involves several steps. One common method includes the carboxylation of chlorinated 2,4-dimethoxy-6-methylbenzoic acids, which yields homophthalic acids. These homophthalic acids are then converted to homophthalic anhydrides, which are subsequently acetylated and decarboxylated to produce the desired isocoumarin derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5,7-Dichloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one undergoes various chemical reactions, including:

Scientific Research Applications

5,7-Dichloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atoms may also play a role in enhancing the compound’s reactivity and binding affinity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

5,7-Dichloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

15815-78-8

Molecular Formula

C11H10Cl2O4

Molecular Weight

277.097

IUPAC Name

5,7-dichloro-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C11H10Cl2O4/c1-4-3-5-6(11(15)17-4)9(14)8(13)10(16-2)7(5)12/h4,14H,3H2,1-2H3

InChI Key

NPPAOLWCWIVEBL-UHFFFAOYSA-N

SMILES

CC1CC2=C(C(=C(C(=C2Cl)OC)Cl)O)C(=O)O1

Synonyms

5,7-Dichloro-3,4-dihydro-8-hydroxy-3-methyl-6-methoxy-1H-2-benzopyran-1-one

Origin of Product

United States

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